2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Description
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H13ClN2O4S2 and its molecular weight is 396.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study on the synthesis and characterization of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, including 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, revealed significant antibacterial and antifungal activities. These compounds were synthesized by reacting 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine and tested using the broth dilution method (Shah et al., 2014).
Synthesis and Characterization of Nitrogen and Sulfur Containing Compounds
Research focusing on the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, highlighted their pharmacological potential. Compounds synthesized showed notable antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).
Heterocyclic Compound Synthesis
Another study detailed the synthesis and antimicrobial evaluation of novel azetidinones, where compounds such as aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione underwent condensation with different aromatic aldehydes to afford 3-chloro-4- substituted phenyl-1-(4-(2-thioxo-1,3,4-oxadiazol-3(2H)-ylsulfonyl)phenyl)azetidin-2-one derivatives. These new compounds exhibited antibacterial and antifungal activities, underscoring their potential in antimicrobial therapy (Prajapati & Thakur, 2014).
Application in Catalytic Asymmetric Reactions
Research into enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes has been significant. This work developed a practical approach for the preparation of enantiopure compounds from l-(+)-methionine, demonstrating the potential of azetidinones in asymmetric synthesis and catalysis (Wang et al., 2008).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-13-5-7-14(8-6-13)24(20,21)15-10-19(11-15)25(22,23)16-4-2-1-3-12(16)9-18/h1-8,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJZEFMLKZZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.